molecular formula C10H12N2O2 B11977451 N'-(4-Methoxybenzylidene)acetohydrazide CAS No. 59670-27-8

N'-(4-Methoxybenzylidene)acetohydrazide

Cat. No.: B11977451
CAS No.: 59670-27-8
M. Wt: 192.21 g/mol
InChI Key: BYSJEFITJBIEOK-YRNVUSSQSA-N
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Description

N’-(4-Methoxybenzylidene)acetohydrazide is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.219 g/mol It is a derivative of acetohydrazide and is characterized by the presence of a methoxybenzylidene group attached to the nitrogen atom of the hydrazide moiety

Preparation Methods

N’-(4-Methoxybenzylidene)acetohydrazide can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and acetohydrazide . The reaction typically takes place in a solvent such as methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product. The general reaction scheme is as follows:

[ \text{4-Methoxybenzaldehyde} + \text{Acetohydrazide} \rightarrow \text{N’-(4-Methoxybenzylidene)acetohydrazide} ]

Chemical Reactions Analysis

N’-(4-Methoxybenzylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces amines.

Scientific Research Applications

Comparison with Similar Compounds

N’-(4-Methoxybenzylidene)acetohydrazide can be compared to other benzylideneacetohydrazide derivatives, such as:

The uniqueness of N’-(4-Methoxybenzylidene)acetohydrazide lies in its methoxy substituent, which can influence its solubility, reactivity, and biological activity compared to other derivatives.

Properties

CAS No.

59670-27-8

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C10H12N2O2/c1-8(13)12-11-7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b11-7+

InChI Key

BYSJEFITJBIEOK-YRNVUSSQSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC=C(C=C1)OC

Canonical SMILES

CC(=O)NN=CC1=CC=C(C=C1)OC

Origin of Product

United States

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